molecular formula C9H9ClO2 B058603 2-Hydroxy-3,5-dimethylbenzoyl chloride CAS No. 121031-61-6

2-Hydroxy-3,5-dimethylbenzoyl chloride

Cat. No.: B058603
CAS No.: 121031-61-6
M. Wt: 184.62 g/mol
InChI Key: WEHUXUALXCVFNG-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dimethylbenzoyl chloride (CAS 121031-61-6) is a specialty benzoyl chloride derivative of interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 9 H 9 ClO 2 and a molecular weight of 184.62 g/mol, features a reactive acyl chloride group adjacent to a phenolic hydroxyl group on a 3,5-dimethyl-substituted aromatic ring . This unique structure makes it a valuable bifunctional intermediate. As an acylating agent , the chloride group is highly reactive towards nucleophiles, allowing researchers to incorporate the 2-hydroxy-3,5-dimethylbenzoyl moiety into target molecules by forming esters and amides. The presence of the ortho-hydroxy group offers additional coordination and hydrogen bonding capabilities, which can be exploited to fine-tune the properties of synthesized compounds. This makes it a promising building block for developing novel chemical entities. Primary Research Applications: While specific commercial applications are proprietary, the functional groups present suggest its research value in several areas: • Pharmaceutical Intermediates : Serves as a key precursor in the synthesis of potential drug candidates and complex organic molecules for biological screening. • Ligand and Catalyst Development : The structure is suitable for creating chelating ligands for metal catalysts or for molecular recognition studies. • Material Science : Used in the preparation of monomers for functional polymers or advanced organic materials. Handling and Storage: This compound is for Research Use Only and is not intended for diagnostic or therapeutic use. As a typical acyl chloride, it is moisture-sensitive and will hydrolyze upon contact with water. It should be handled under an inert atmosphere, using appropriate personal protective equipment, and stored in a cool, dry place.

Properties

CAS No.

121031-61-6

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-hydroxy-3,5-dimethylbenzoyl chloride

InChI

InChI=1S/C9H9ClO2/c1-5-3-6(2)8(11)7(4-5)9(10)12/h3-4,11H,1-2H3

InChI Key

WEHUXUALXCVFNG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(=O)Cl)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)Cl)O)C

Synonyms

Benzoyl chloride, 2-hydroxy-3,5-dimethyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Hydroxy-3,5-dimethylbenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity as an acylating agent allows it to form derivatives such as:

  • Amides: By reacting with amines.
  • Esters: Through reaction with alcohols.
  • Thioesters: Via reaction with thiols.

These derivatives are crucial for creating complex molecules used in pharmaceuticals and agrochemicals.

Biological Applications

In biological research, this compound is utilized for:

  • Modification of Biomolecules: It can be used to modify proteins and enzymes to study their mechanisms and interactions.
  • Drug Development: The compound is investigated for its potential role as a pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs).

Material Science

The compound is also applied in the development of specialty chemicals and materials, including:

  • Polymers and Resins: It can be used in the synthesis of polymeric materials that exhibit specific properties suitable for coatings and adhesives.
  • Photoprotective Agents: As a derivative of benzophenone, it may absorb UV radiation, making it useful in sunscreens and cosmetic formulations.

Case Studies

Case Study 1: Synthesis of Pharmaceutical Intermediates
A study demonstrated the use of this compound in synthesizing a key intermediate for a new class of anti-inflammatory drugs. The reaction conditions were optimized to achieve high yields and purity, showcasing its utility in drug development.

Case Study 2: Modification of Enzyme Activity
Research involving the modification of enzyme activity through acylation with this compound revealed insights into enzyme mechanisms. The introduction of the acyl group altered substrate specificity and catalytic efficiency, providing valuable data for enzyme engineering.

Comparison with Similar Compounds

Structural and Electronic Comparisons

2,5-Dimethoxybenzoyl Chloride
  • Structure : Methoxy groups at 2- and 5-positions (vs. hydroxyl and methyl groups in 2-Hydroxy-3,5-dimethylbenzoyl chloride) .
  • Reactivity : Methoxy groups are electron-donating, reducing the electrophilicity of the carbonyl carbon compared to the electron-withdrawing hydroxyl group. This results in slower reaction kinetics in nucleophilic substitutions.
  • Physical Properties : Higher boiling point (306.7±22.0 °C) and density (1.2±0.1 g/cm³) due to increased molecular weight and polarity .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure: 3,4-Dihydroxy groups and a propenoic acid chain (vs. a single hydroxyl and acyl chloride group) .
  • Reactivity : The dihydroxy configuration enables strong antioxidant activity and metal chelation, unlike the acyl chloride’s electrophilic reactivity.
  • Applications : Used in pharmacological and food research as a reference standard or antioxidant, contrasting with this compound’s role as a synthetic precursor .
2-(2-Hydroxy-3,5-di-tert-octylphenyl)-2H-benzotriazole
  • Structure : Bulky tert-octyl groups at 3- and 5-positions and a benzotriazole moiety (vs. methyl groups and acyl chloride) .
  • Reactivity : Steric hindrance from tert-octyl groups significantly reduces reactivity toward nucleophiles, making it more stable. This compound is used as a UV stabilizer in polymers, unlike the reactive acyl chloride .

Comparative Data Table

Compound Substituents Key Properties Applications
This compound 2-OH, 3,5-Me High electrophilicity; moderate steric hindrance Pharmaceutical intermediates
2,5-Dimethoxybenzoyl chloride 2,5-OMe Lower reactivity; high boiling point (306.7°C) Organic synthesis
Caffeic Acid 3,4-OH, propenoic acid chain Antioxidant; chelating agent Supplements, cosmetics
2-(2-Hydroxy-3,5-di-tert-octylphenyl)-2H-benzotriazole 2-OH, 3,5-tert-octyl UV absorption; steric protection Polymer stabilizers

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-hydroxy-3,5-dimethylbenzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via chlorination of the corresponding carboxylic acid using reagents like oxalyl chloride in dichloromethane (DCM) with catalytic DMF. Reaction optimization includes controlling moisture (anhydrous conditions) and temperature (room temperature, 90 min) to minimize side reactions like hydrolysis . For precursors, methylation and hydroxylation steps on benzoyl chloride derivatives may require protecting groups (e.g., silyl ethers) to prevent undesired substitutions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm methyl (δ ~2.3 ppm for CH3_3), hydroxyl (broad δ ~10-12 ppm), and acyl chloride (δ ~170 ppm for carbonyl) groups. Compare with NIST spectral libraries for analogous compounds (e.g., 3,5-dichlorobenzoyl chloride) to validate shifts .
  • IR : A strong C=O stretch near 1770 cm1^{-1} and O-H stretch (if unreacted) near 3200 cm1^{-1} are diagnostic. Absence of carboxylic acid peaks (~1700 cm1^{-1}) confirms complete chlorination .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (impervious gloves, sealed goggles) due to its corrosive nature and potential release of HCl vapor. Work in a fume hood to avoid inhalation risks. In case of exposure, immediate decontamination with water is required, and medical attention is advised for ingestion/inhalation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-hydroxy and 3,5-dimethyl groups influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The hydroxyl group at the 2-position increases electrophilicity of the carbonyl via intramolecular hydrogen bonding but may sterically hinder nucleophilic attack. Methyl groups at 3,5-positions create steric bulk, slowing reactions with bulky nucleophiles (e.g., amines). Kinetic studies using varying nucleophiles (e.g., thiocyanate in acetone) under controlled conditions can quantify these effects .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodological Answer : Discrepancies often arise from impurities in precursors (e.g., residual hydroxyl groups) or variations in chlorination efficiency. Use single-factor experiments (e.g., varying oxalyl chloride stoichiometry, reaction time) to identify critical parameters. Analytical HPLC or GC-MS can track intermediate purity .

Q. What strategies stabilize this compound against hydrolysis during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to minimize moisture exposure. Solvent choice (e.g., dry DCM) and molecular sieves can extend shelf life. Stability assays under accelerated conditions (e.g., 40°C/75% RH) quantify degradation rates .

Q. How does the compound’s stability in polar vs. non-polar solvents affect its application in peptide coupling?

  • Methodological Answer : In polar solvents (e.g., DMF), rapid hydrolysis competes with coupling. Pre-activation in non-polar solvents (e.g., THF) improves efficiency. Monitor reaction progress via FTIR for real-time carbonyl consumption .

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